molecular formula C17H19NO3 B1386446 Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate CAS No. 1157652-59-9

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate

Cat. No. B1386446
M. Wt: 285.34 g/mol
InChI Key: SIVGOHDMQPGSSQ-UHFFFAOYSA-N
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Description

“Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate” is a chemical compound with the CAS Number: 1157652-59-9 . It has a molecular weight of 285.34 . The IUPAC name for this compound is methyl 2-{[(4-methoxybenzyl)amino]methyl}benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate” is 1S/C17H19NO3/c1-20-15-9-7-13 (8-10-15)11-18-12-14-5-3-4-6-16 (14)17 (19)21-2/h3-10,18H,11-12H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate” has a molecular weight of 285.34 .

Scientific Research Applications

Degradation Study

  • Scientific Field : Environmental Chemistry
  • Summary of Application : This compound, also known as methyl anthranilate (MA), has been studied for its degradation under UVC and UVB irradiation. The study was further accelerated in the presence of H2O2 .
  • Methods of Application : The experiment involved direct photolysis under UVC and UVB irradiation. Hydrogen peroxide was used as a source of hydroxyl radicals (·OH) under photochemical conditions .
  • Results or Outcomes : The study showed that the photodegradation rate of MA vs. H2O2 concentration reaches a plateau because of the combined effects of H2O2 absorption saturation and ·OH scavenging by H2O2 .

Synthesis of Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Derivatives of methyl 2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized .
  • Methods of Application : The exact methods of synthesis are not provided in the snippet, but it involves the creation of derivatives of methyl 2,4-dihydroxybenzoate .
  • Results or Outcomes : The mesomorphic properties of the synthesized compounds were investigated. Lanthanide complexes of the prepared compounds were obtained and their spectral properties were studied .

Nonlinear Optical Material

  • Scientific Field : Materials Science
  • Summary of Application : This compound has been used in the synthesis of a nonlinear optical (NLO) single crystal, specifically 2-amino-4-methylpyridinium-4-hydroxybenzoate (2A4MP4HB). These types of materials are important for the development of optoelectronic devices .
  • Methods of Application : The crystal was grown by the slow solvent evaporation (SSE) method. The molecular geometry and vibration spectral analysis were carried out experimentally and theoretically using density functional theory (DFT) at the 6311++G (d,p) level of theory .
  • Results or Outcomes : The second order hyperpolarizability of the 2A4MP4HB crystal was analyzed theoretically .

Preparation of 2-(Azidomethyl)benzoic Acid

  • Scientific Field : Organic Chemistry
  • Summary of Application : Methyl 2-methylbenzoate, a compound similar to “Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate”, has been used in the preparation of 2-(azidomethyl)benzoic acid .
  • Methods of Application : The exact methods of synthesis are not provided in the snippet, but it involves the use of Methyl 2-methylbenzoate .
  • Results or Outcomes : The result of this application is the production of 2-(azidomethyl)benzoic acid .

Synthesis of Heterocycles

  • Scientific Field : Organic Chemistry
  • Summary of Application : This compound has been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Methods of Application : The exact methods of synthesis are not provided in the snippet, but it involves the use of this compound in the synthesis of related heterocycles .
  • Results or Outcomes : The result of this application is the production of four-membered to seven-membered heterocycles .

Preparation of 2-(Azidomethyl)benzoic Acid

  • Scientific Field : Organic Chemistry
  • Summary of Application : Methyl 2-methylbenzoate, a compound similar to “Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate”, has been used in the preparation of 2-(azidomethyl)benzoate .
  • Methods of Application : The exact methods of synthesis are not provided in the snippet, but it involves the use of Methyl 2-methylbenzoate .
  • Results or Outcomes : The result of this application is the production of 2-(azidomethyl)benzoic acid .

Safety And Hazards

The safety information for “Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-[[(4-methoxyphenyl)methylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-18-12-14-5-3-4-6-16(14)17(19)21-2/h3-10,18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGOHDMQPGSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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